

An In-depth Technical Guide to the Physicochemical Properties of 4-(Phenylmethyl)piperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Benzylpiperidine**

Cat. No.: **B145979**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylmethyl)piperidine, also known as **4-benzylpiperidine**, is a versatile organic compound with a piperidine ring substituted at the 4-position with a benzyl group.^[1] Its chemical structure makes it a valuable building block in the synthesis of a wide range of pharmaceutical agents, particularly those targeting the central nervous system.^{[2][3]} This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(phenylmethyl)piperidine, offering crucial data and experimental insights for researchers and professionals in drug discovery and development.

Physicochemical Data Summary

The fundamental physicochemical properties of 4-(phenylmethyl)piperidine are summarized in the tables below for easy reference and comparison.

Identifier	Value	Source
IUPAC Name	4-(phenylmethyl)piperidine	[4]
CAS Number	31252-42-3	[5] [6]
Molecular Formula	C ₁₂ H ₁₇ N	[5] [7]
Molecular Weight	175.27 g/mol	[5] [7] [8]
SMILES	C1CC(CCN1)Cc2ccccc2	[5]
InChI Key	ABGXADJDTPFFFSZ- UHFFFAOYSA-N	[5]

Table 1: General Chemical Identifiers

Property	Value	Source
Melting Point	6-7 °C	[5] [9] [10]
Boiling Point	279 °C (at 760 mmHg)	[5] [9] [11]
161-162 °C (at 19 mmHg)	[5]	
Density	0.997 g/mL (at 25 °C)	[5] [7] [12]
Refractive Index	n _{20/D} 1.537	[5] [9]
Appearance	Clear colorless to pale yellow liquid	[2] [13]
Solubility	Soluble in water (partly)	[12]
The hydrochloride salt is highly soluble in water and also soluble in ethanol and methanol.	[14]	
pKa (Predicted)	10.58 ± 0.10	[10] [13]
logP (Octanol-Water Partition Coefficient)	2.55750 to 3.310	[8] [11]

Table 2: Key Physicochemical Properties

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are generalized protocols for key experiments related to 4-(phenylmethyl)piperidine.

Synthesis of 4-(Phenylmethyl)piperidine

A common method for the synthesis of 4-(phenylmethyl)piperidine involves a two-step process:

- Reaction of 4-Cyanopyridine with Toluene: This initial step forms the intermediate, 4-benzylpyridine.[1][4]
- Catalytic Hydrogenation: The pyridine ring of 4-benzylpyridine is then reduced via catalytic hydrogenation to yield 4-(phenylmethyl)piperidine.[1][4]

Another versatile method for creating 4-benzyl piperidine derivatives is through a Suzuki coupling protocol. This involves the hydroboration of an N-protected 4-methylene piperidine followed by a palladium-catalyzed cross-coupling reaction with an appropriate aryl halide.[15]

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. For piperidine derivatives, potentiometric titration is a common method for experimental pKa determination.[16][17][18]

Generalized Protocol for Potentiometric Titration:

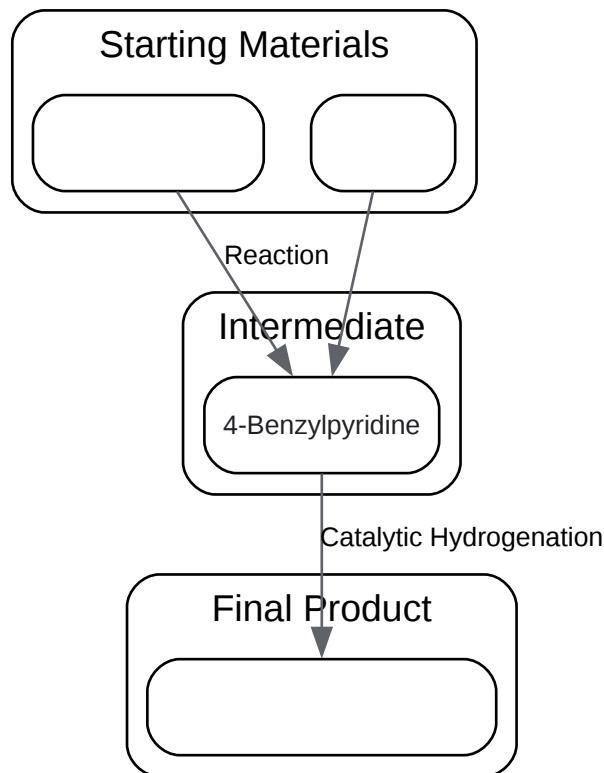
- Sample Preparation: A precise amount of the compound is dissolved in deionized water to a known concentration. The ionic strength of the solution is typically adjusted with a salt solution (e.g., 0.01M KCl).[17][18]
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1M NaOH) at a constant temperature (e.g., 25 ± 0.5 °C).[17][18]

- Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- pKa Calculation: The pKa is determined from the titration curve as the pH at the half-equivalence point.[\[19\]](#)

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties. The shake-flask method is a classical approach for logP determination.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Generalized Shake-Flask Protocol:

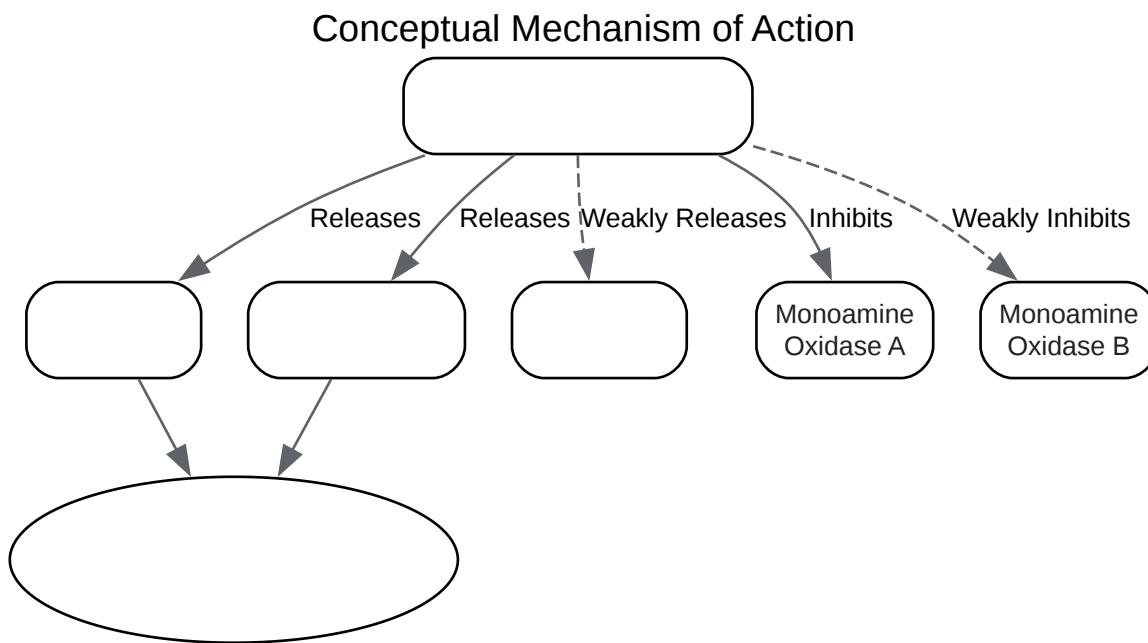

- Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to create the two immiscible phases.[\[23\]](#)
- Partitioning: A known amount of 4-(phenylmethyl)piperidine is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a specific volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.[\[20\]](#)
- Phase Separation: The two phases are allowed to separate completely.
- Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[\[20\]](#)[\[23\]](#)
- logP Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[\[22\]](#)

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-(phenylmethyl)piperidine.

Synthesis Workflow of 4-(Phenylmethyl)piperidine



[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for 4-(phenylmethyl)piperidine.

Conceptual Mechanism of Action

4-(Phenylmethyl)piperidine is known to act as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin.^[4] It also functions as a monoamine oxidase (MAO) inhibitor.^{[1][5][10]} The following diagram provides a conceptual illustration of these interactions.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of 4-(phenylmethyl)piperidine's interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzylpiperidine | 31252-42-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Phenylpiperidine | 771-99-3 [chemicalbook.com]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. 4-ベンジルピペリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Benzylpiperidine [webbook.nist.gov]
- 7. 4-Benzylpiperidine | 31252-42-3 | FB52865 | Biosynth [biosynth.com]
- 8. parchem.com [parchem.com]

- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 4-Benzylpiperidine | 31252-42-3 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. 4-Benzylpiperidine 98% | CAS 31252-42-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 13. chembk.com [chembk.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 16. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. enamine.net [enamine.net]
- 21. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. acdlabs.com [acdlabs.com]
- 23. agilent.com [agilent.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-(Phenylmethyl)piperidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145979#physicochemical-properties-of-4-phenylmethyl-piperidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com